N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
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Overview
Description
N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid and results in the formation of the pyrazolopyridine core . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-one.
Reduction: Formation of this compound.
Substitution: Formation of N-substituted-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine.
Scientific Research Applications
N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways . The presence of the benzyl and methyl groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but lacking the benzyl and methyl groups.
2H-pyrazolo[3,4-b]pyridine: Another isomer with a different arrangement of nitrogen atoms in the ring structure.
Uniqueness
N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is unique due to the presence of the benzyl and methyl groups, which impart distinct chemical and biological properties. These substituents enhance the compound’s stability, solubility, and binding affinity towards molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
2703778-86-1 |
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Molecular Formula |
C14H14N4 |
Molecular Weight |
238.3 |
Purity |
95 |
Origin of Product |
United States |
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